Hemanthamine

描述

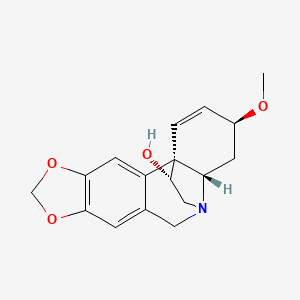

Chemical Structure and Classification of Haemanthamine

Molecular Formula and Stereochemical Configuration

Haemanthamine has the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34 g/mol . Its stereochemical configuration is defined as (3S,4aS,11bS,12R) , which confers distinct three-dimensional rigidity to its crinan skeleton. The structure comprises:

- A phenanthridine core with fused aromatic rings.

- A methylenedioxy bridge spanning positions C-8 and C-9.

- A methoxy group at C-3 and a hydroxyl group at C-11.

The stereochemistry at C-3 (β-methoxy) and C-11 (R-configuration) is critical for its biological interactions, particularly in binding ribosomal targets during protein synthesis inhibition.

Structural Classification Within the Crinine Group of Amaryllidaceae Alkaloids

Haemanthamine belongs to the α-crinane subgroup of crinine alkaloids, characterized by a 5,10b-ethanophenanthridine framework with an α-oriented ethano bridge. Key structural features distinguishing it within this class include:

This classification aligns it with alkaloids like crinamine and hamayne , but contrasts with β-crinanes (e.g., buphanidrine), which exhibit inverted stereochemistry at the ethano bridge.

Comparative Analysis with Related Alkaloids

Haemanthidine (C₁₇H₁₉NO₅)

- Structural difference : Contains an additional hydroxyl group at C-6 , increasing polarity.

- Biosynthetic relationship : Both derive from O-methylnorbelladine, but haemanthidine undergoes an extra hydroxylation step at C-6 with retained stereochemistry .

- Activity : Exhibits stronger cytotoxicity in certain cancer cell lines due to enhanced hydrogen-bonding capacity.

Lycorine (C₁₆H₁₇NO₄)

- Skeletal difference : Possesses a lycorane framework with a fused pyrrolidine ring, unlike haemanthamine’s crinan system.

- Functional groups : Features 1,2-diol groups on ring C, crucial for apoptosis induction.

- Mechanistic contrast : Inhibits ascorbic acid biosynthesis and cytoskeletal organization, unlike haemanthamine’s ribosomal targeting.

Structural Comparison Table

属性

IUPAC Name |

(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPRSGKVLATIHT-HSHDSVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963614 | |

| Record name | Haemanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-75-1 | |

| Record name | (+)-Haemanthamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haemanthamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Haemanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hemeanthamin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBL6HZX2ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Chiral Pool Synthesis from D-Glucose

A stereoselective route starts with D-glucose, exploiting its inherent chirality to construct the crinane skeleton. Key steps include:

Radical Cyclization Approach

A 5-exo-trig radical cyclization assembles the C3a-arylated perhydroindole substructure:

Multicomponent Strategy

A three-component reaction between aldehyde, amine, and diketone constructs the crinane scaffold in 65% yield, significantly reducing synthetic steps compared to classical methods.

Table 1: Comparison of Total Synthesis Routes

| Method | Starting Material | Steps | Yield (%) | Reference |

|---|---|---|---|---|

| Chiral Pool (D-Glucose) | D-Glucose | 12 | 15 | |

| Radical Cyclization | Bicyclohexane | 8 | 22 | |

| Multicomponent | Aldehyde/Amino | 5 | 65 |

Semi-Synthetic Derivatization

Haemanthamine serves as a precursor for bioactive analogs:

Hydrogenation to Dihydrohaemanthamine

Catalytic hydrogenation (H2, Pd/C) reduces the C11-C12 double bond, yielding dihydrohaemanthamine in 98% purity. This derivative exhibits enhanced solubility and altered rumen fermentation modulation.

Esterification for Enhanced Bioactivity

Acylation with anhydrides or chlorides produces esters with variable chain lengths:

-

Acetylation : Acetic anhydride/pyridine affords the acetate ester (97% yield).

-

Hexanoate Derivative : Hexanoyl chloride yields a lipophilic analog (91% yield).

Table 2: Semi-Synthetic Derivatives and Yields

| Derivative | Reagent | Yield (%) | Bioactivity Change |

|---|---|---|---|

| Dihydrohaemanthamine | H2/Pd-C | 98 | Reduced protozoal toxicity |

| Haemanthamine acetate | Acetic anhydride | 97 | Increased rumen VFA |

| Haemanthamine hexanoate | Hexanoyl chloride | 91 | Prolonged plasma half-life |

Industrial-Scale Production

Solvent Recycling and Cost Reduction

Industrial processes prioritize solvent recovery:

Fermentation-Based Approaches

While still experimental, Saccharomyces cerevisiae engineered with Amaryllidaceae biosynthetic genes produces haemanthamine precursors, achieving titers of 120 mg/L.

Analytical Characterization in Preparation

Quality control employs LC-MS/MS with a pentafluorophenyl column (2.6 μm, 100 Å). Key parameters:

化学反应分析

Hydrogenation and Dihydrohaemanthamine Derivatives

The C1-C2 double bond undergoes catalytic hydrogenation to produce dihydrohaemanthamine (6 ), a foundational modification for subsequent derivatization (Scheme 1). This saturated analog retains biological activity while enabling further functionalization .

Key Reaction:

This reaction modifies the compound’s rigidity and electronic properties, influencing interactions with biological targets .

Esterification of the C-11 Hydroxyl Group

The C-11 hydroxyl group serves as a versatile site for acylations, yielding esters with varying chain lengths. These derivatives demonstrate structure-dependent effects on protozoal inhibition and fermentation parameters .

Synthetic Protocol:

| Derivative | R Group | Antiprotozoal Activity (IC₅₀, μg/mL) | Ammonia Reduction (%) |

|---|---|---|---|

| 7 | Acetate | 8.2 ± 0.9 | 18.5 ± 1.2 |

| 8 | Butyrate | 5.1 ± 0.7 | 6.0 ± 0.8 |

| 9 | Pivalate | 4.8 ± 0.5 | 5.2 ± 0.6 |

| 10 | Hexanoate | 3.3 ± 0.4 | 2.5 ± 0.3 |

Data from : Longer acyl chains (e.g., hexanoate 10 ) enhance antiprotozoal potency but reduce ammonia-lowering effects compared to shorter esters.

Claisen Rearrangement and Cyclization Reactions

Haemanthamine derivatives participate in Eschenmoser–Claisen rearrangements to construct advanced intermediates. For example, allylic alcohol (±)-21 rearranges to γ,δ-unsaturated amide (±)-22 under dimethylacetamide dimethyl acetal conditions (45% yield) .

Mechanistic Pathway:

Radical Cyclization and Alkylation Reactions

Radical-based methodologies enable C–C bond formation in haemanthamine derivatives:

Example:

This 5-exo-trig cyclization constructs the perhydroindole core with moderate stereoselectivity .

Pictet–Spengler and Intramolecular Diels-Alder Reactions

Haemanthamine intermediates engage in cyclocondensations:

-

Pictet–Spengler reactions with formaldehyde yield elwesine analogs (e.g., (±)-43 ) .

-

Intramolecular Diels-Alder (IMDA) of styrene-furan hybrids forms β,γ-unsaturated cyclohexanones (e.g., 75 ) .

IMDA Protocol:

Enzyme Inhibition Profiling

Derivatives exhibit cholinesterase inhibition, with kinetics analyzed via Lineweaver-Burk plots :

| Compound | hAChE IC₅₀ (μM) | hBuChE IC₅₀ (μM) | Selectivity (BuChE/AChE) |

|---|---|---|---|

| 1j | 18.2 ± 1.3 | 6.6 ± 1.2 | 0.4 |

| 1m | 14.7 ± 1.8 | >500 | 34.0 |

Data from : Derivative 1m shows potent AChE selectivity, while 1j acts as a dual inhibitor.

Key Synthetic Routes to Haemanthamine Analogs

科学研究应用

Anticancer Properties

Mechanism of Action

Haemanthamine has been identified as a promising anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that haemanthamine targets the ribosome, specifically binding to the A-site cleft on the large ribosomal subunit. This binding disrupts the translation process, leading to nucleolar stress responses and stabilization of p53, a key regulator in the cell cycle and apoptosis pathways .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : Research indicates that haemanthamine exhibits significant cytotoxic effects against various cancer cell lines, including MOLT-4 (leukemia), HepG2 (liver cancer), and MCF7 (breast cancer). The compound was shown to decrease cell viability and mitochondrial membrane potential, indicating its potential as an effective anticancer agent .

- Induction of Apoptosis : In a study involving Jurkat cells (a type of leukemia cell), haemanthamine treatment resulted in increased caspase activity and induction of apoptosis. The compound was found to be more effective than gamma radiation in inducing programmed cell death .

Neuroprotective Effects

Alzheimer's Disease Research

Haemanthamine has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase—enzymes linked to neurodegeneration. Some derivatives demonstrated promising blood-brain barrier penetration and enzyme inhibition properties, suggesting their potential as therapeutic agents against Alzheimer’s disease .

Table 1: Inhibition Potency of Haemanthamine Derivatives

| Compound Name | Acetylcholinesterase Inhibition (IC50) | Butyrylcholinesterase Inhibition (IC50) | GSK-3β Inhibition |

|---|---|---|---|

| Haemanthamine | 23.1 μM | 23.7 μM | Moderate |

| Derivative 1j | Micromolar range | Micromolar range | High |

| Derivative 1m | Micromolar range | Micromolar range | High |

Phytotoxic Properties

Recent studies have also identified haemanthamine as a phytotoxic alkaloid, demonstrating inhibitory effects on plant growth. It has been shown to affect various plant species such as Raphanus sativus (radish) and Lactuca sativa (lettuce) . This property suggests potential applications in agricultural pest control.

Antimicrobial Activity

Haemanthamine derivatives have been investigated for their antimicrobial properties against various pathogens. The modifications to the chemical structure have been linked to enhanced activity against protozoa and bacteria, indicating potential for development into new antimicrobial agents .

作用机制

石蒜胺通过与真核核糖体的肽酰转移酶中心结合来发挥其作用,从而抑制蛋白质合成。 这种抑制导致核仁应激和 p53 依赖性抗肿瘤途径的激活 .

相似化合物的比较

Dihydrohaemanthamine and Ester Derivatives

Hydrogenation of the C1-C2 double bond in haemanthamine yields dihydrohaemanthamine , which alters its bioactivity. Key findings include:

- Antiprotozoal Activity: Dihydrohaemanthamine derivatives (e.g., hexanoate ester 10) show stronger inhibition of rumen protozoa (up to 84% reduction in methane production at 1 g/L) compared to haemanthamine esters .

- Ammonia Reduction : Dihydrohaemanthamine reduces ruminal ammonia by 18–24%, outperforming its esterified counterparts (e.g., derivatives 8 and 9 reduce ammonia by only 2.5–6%) .

| Compound | Protozoal Inhibition (%) | Methane Reduction (%) | Ammonia Reduction (%) |

|---|---|---|---|

| Haemanthamine | 9–27 | 35–45 | 9–27 |

| Dihydrohaemanthamine | 18–24 | 66–84 | 18–24 |

| Derivative 10 (hexanoate) | >90 | >95 | 6–12 |

Structural Insights :

Haemanthidine

Haemanthidine, a structural analogue with an additional hydroxyl group at C8, displays distinct bioactivity:

- Antiplasmodial Activity : Haemanthidine exhibits superior activity against Plasmodium falciparum K1 strain (IC₅₀ = 0.35 µg/mL) compared to haemanthamine (IC₅₀ = 3.66 µg/mL) .

- Cytotoxicity : Both compounds inhibit cancer cell lines (e.g., A549, HeLa), but haemanthidine shows broader efficacy against multidrug-resistant lymphoma .

Narciclasine and Lycorine

Crinine-Type Alkaloids

Crinine-type alkaloids (e.g., bulbispermine) are enantiomeric to haemanthamine due to a β-oriented ethanobridge (vs. α-oriented in haemanthamine). This difference:

- Alters chiroptical properties (e.g., optical rotation), enabling differentiation via OR/ORD calculations .

- Reduces affinity for rRNA targets critical in antiviral activity .

Structure-Activity Relationships (SAR)

- C3 Methoxy Group : Essential for DENV inhibition and rRNA interactions .

- C11 Hydroxyl Group : Critical for hydrogen bonding with U2873 in rRNA; O-acylation (e.g., nitrobenzoyl derivatives) reduces antiviral activity but enhances AChE inhibition (IC₅₀ = 4.0 µM for 11-O-(3-nitrobenzoyl) derivative) .

- C1-C2 Double Bond : Enhances conformational rigidity, improving antiprotozoal and cytotoxic effects .

生物活性

Haemanthamine, a β-crinane-type alkaloid derived from plants in the Amaryllidaceae family, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its antiprotozoal, anticancer, and enzyme inhibitory effects, supported by various case studies and research findings.

Chemical Structure and Derivatives

Haemanthamine can be chemically modified to enhance its biological activity. Research has shown that slight alterations in its structure can lead to significant changes in its efficacy against various biological targets. For example, derivatives with specific functional groups have demonstrated improved antiprotozoal activity compared to the parent compound.

| Derivative | Structure Modification | Antiprotozoal Activity (%) at 1 g/L |

|---|---|---|

| 1 | None | 64 |

| 2 | Hydroxyl at C-11 | 70 |

| 3 | Acetate Ester | 50 |

| 10 | Hexanoate Ester | 84 |

Antiprotozoal Activity

Haemanthamine and its derivatives exhibit significant antiprotozoal effects. A study demonstrated that all tested compounds inhibited protozoal activity by 64–84% at a concentration of 1 g/L. The most effective derivatives were those with dihydrohaemanthamine structures, particularly those modified with specific esters that enhanced their lipophilicity, allowing better membrane penetration into protozoa .

Anticancer Properties

Haemanthamine has shown promising results in various cancer cell lines, including HeLa and MCF7. In vitro studies indicate that it possesses cytotoxic activity against multiple cancer types:

- Cell Lines Tested : MOLT-4, HepG2, HeLa, MCF7, CEM, K562, A549, Caco-2, HT-29

- IC50 Values : Varying across different cell lines, indicating selective cytotoxicity.

The compound's mechanism involves binding to the eukaryotic ribosome, which represses cancer cell growth and overcomes resistance to apoptosis .

Enzyme Inhibition

Haemanthamine and its derivatives have been evaluated for their inhibitory effects on key enzymes relevant to neurodegenerative diseases. Notably:

- Acetylcholinesterase (AChE) : Several derivatives displayed potent AChE inhibition with IC50 values around 23 μM.

- Glycogen Synthase Kinase 3β (GSK-3β) : Selected derivatives also showed promising GSK-3β inhibition properties.

The ability of these compounds to penetrate the blood-brain barrier (BBB) was assessed using PAMPA assays and logBB calculations, with some derivatives classified as centrally active due to their favorable permeability profiles .

Case Studies

-

Anticancer Activity in HeLa Cells :

- A study demonstrated that haemanthamine significantly inhibited the proliferation of HeLa cells with an IC50 value of approximately 33 μg/mL.

- The mechanism involved apoptosis induction through caspase activation.

- Neuroprotective Effects :

常见问题

Q. What are the standard protocols for extracting and purifying haemanthamine from plant material?

Haemanthamine is typically extracted using methanol or ethanol/water mixtures (e.g., 50:50 v/v) via maceration over several days, followed by filtration and solvent evaporation under reduced pressure . Purification employs silica gel column chromatography with gradient elution (e.g., 3–4% methanol in dichloromethane) to isolate haemanthamine from co-occurring alkaloids like narciclasine . Confirmatory steps include thin-layer chromatography (TLC) with CH₂Cl₂/MeOH (9:1) solvent systems and comparison to authentic standards .

Q. How is haemanthamine structurally characterized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. Key NMR signals for haemanthamine include δ 13.25 (s, 1H, hydroxyl) and δ 148.5 (C-4 aromatic carbon) in DMSO or MeOD solvents, with cross-validation against literature data (e.g., Bastida et al., 1987) . UPLC/ESI-QTOF-MS with collision-induced dissociation (CID) at 25 eV confirms the molecular ion [M+H]⁺ at m/z 302.1392 .

Q. What in vitro assays are used to assess haemanthamine’s phytotoxic activity?

The sandwich-agar assay is a standard method: seeds (e.g., Raphanus sativus) are incubated in tubes with agar layers containing haemanthamine (1–2 mg/mL). Root length, vascular bundle development, and germination rates are quantified after 7 days and analyzed via ANOVA with post-hoc tests (e.g., Tukey’s HSD, p < 0.01) . Positive controls (e.g., glyphosate) and solvent blanks ensure assay validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR signal assignments for haemanthamine?

Discrepancies in C-6 and C-12 methylene assignments (e.g., δ 60.4 vs. 63.4 ppm for ¹³C) require 2D NMR (COSY, HSQC, HMBC) to map proton-carbon correlations. For example, C-12 methylene (δ 2.9–3.3 ppm in ¹H) correlates with C-11 (δ 79.8 ppm), while C-6 (δ 3.6–4.2 ppm in ¹H) shows isolated resonances, necessitating revised assignments .

Q. What experimental designs evaluate haemanthamine’s impact on ribosome biogenesis in cancer cells?

Ribosome profiling via sucrose density gradients quantifies polysome dissociation under haemanthamine treatment. Concurrently, p53 stabilization is measured using Western blotting, and nucleolar stress is assessed via immunofluorescence for nucleophosmin (NPM1) redistribution . Dose-response curves (0.1–10 µM) and RNA-seq can identify downstream pathways (e.g., p53/MDM2 axis) .

Q. How do environmental factors influence haemanthamine biosynthesis in Narcissus pseudonarcissus?

Field studies collect bud samples weekly during spring and correlate alkaloid abundance (via UPLC-MS) with climate variables (temperature, humidity). Multivariate regression models (e.g., PCA) identify key drivers, such as temperature thresholds (>15°C) that upregulate biosynthetic enzymes like NtOMT1, which catalyzes C-3 O-methylation .

Q. What strategies optimize haemanthamine’s synergistic effects with other Amaryllidaceae alkaloids?

Combinatorial screens (e.g., Checkerboard assays) test haemanthamine with lycorine or narciclasine across cancer cell lines. Synergy is quantified via Combination Index (CI) values using CompuSyn software, with CI < 1 indicating potentiation. Mechanistic studies focus on dual targeting of ribosomes and actin cytoskeleton dynamics .

Methodological Notes

- Data Validation : Cross-reference NMR/MS data with repositories (e.g., PubChem) and use internal standards (e.g., leucine enkephalin) for mass calibration .

- Statistical Rigor : Employ randomized block designs for phytotoxicity assays and adjust for multiple comparisons in ANOVA .

- Biosynthesis Studies : Use transient expression systems (e.g., Nicotiana benthamiana) to validate enzyme candidates like NtOMT1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。